molecular formula C9H10F3NO B3022847 N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine CAS No. 823188-82-5

N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B3022847
CAS No.: 823188-82-5
M. Wt: 205.18 g/mol
InChI Key: VAWOGSOUTCITNL-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. The compound features a benzylamine core structure that is N-methylated and substituted with a trifluoromethoxy group at the ortho position of the phenyl ring. This specific arrangement contributes to its unique physicochemical properties, making it a valuable scaffold for drug discovery and development . The incorporation of the trifluoromethoxy group is a common strategy in lead optimization, as it can influence the molecule's metabolic stability, lipophilicity, and overall bioavailability. Researchers utilize this compound primarily as a building block or intermediate in the synthesis of more complex molecules, such as potential pharmaceutical agents or ligands for biological targets . As a phenylmethylamine derivative, it shares structural relationships with other compounds known to possess biological activity, underscoring its utility in exploring structure-activity relationships (SAR) . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

N-methyl-1-[2-(trifluoromethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13-6-7-4-2-3-5-8(7)14-9(10,11)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWOGSOUTCITNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588259
Record name N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-82-5
Record name N-Methyl-2-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823188-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with methylamine under reductive amination conditions. The process can be summarized as follows:

    Formation of the imine intermediate: 2-(trifluoromethoxy)benzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

TFMPA has garnered attention for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Initial studies suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Chemical Biology

The compound serves as a useful tool in studying enzyme interactions and receptor binding. Its trifluoromethoxy group enhances binding affinity to certain molecular targets, facilitating research into biochemical pathways and mechanisms of action .

Material Science

In industrial applications, TFMPA is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that can lead to new materials with tailored characteristics.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic uses of TFMPA:

  • Neuropharmacology Studies: Research indicates that TFMPA may interact with serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent.
  • Enzyme Interaction Studies: Investigations have shown that TFMPA can enhance the activity of specific enzymes involved in metabolic pathways, indicating its utility as a biochemical probe.
  • Material Development: TFMPA derivatives have been synthesized for use in creating polymers with enhanced thermal stability and chemical resistance, showcasing its versatility in material science applications.

Mechanism of Action

The mechanism by which N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine
  • CAS No.: 1236000-51-3
  • Key Differences: Trifluoromethoxy group at the para position.
  • Synthesis : Prepared via reductive amination of 4-(trifluoromethoxy)benzaldehyde with methylamine, followed by HCl salt formation .
Comparison Table :
Property Ortho Isomer (Target) Para Isomer
Substitution Position 2-(trifluoromethoxy) 4-(trifluoromethoxy)
Molecular Weight 205.18 205.18
Synthetic Yield Not reported 95% purity achieved
Pharmacological Data Limited (see σ-receptor ligands below) Not reported

Trifluoromethyl vs. Trifluoromethoxy Substitution

N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine
  • CAS No.: 296276-41-0
  • Key Differences :
    • Trifluoromethyl (–CF₃) group at the ortho position instead of trifluoromethoxy.

      –CF₃ is more electron-withdrawing than –OCF₃, which may reduce basicity of the amine.

Primary Amine vs. N-Methyl Derivatives

(2-(Trifluoromethoxy)phenyl)methanamine
  • CAS No.: 175205-64-8
  • Key Differences :
    • Lacks the N-methyl group, making it a primary amine.
    • Higher reactivity in nucleophilic reactions compared to the target compound.

Heterocyclic Analogs

1-(2-Thienyl)-N-[2-(trifluoromethoxy)benzyl]methanamine (1-39)
  • Structure : Incorporates a thiophene ring instead of a phenyl group .
  • Key Differences :
    • Thienyl substitution introduces aromatic sulfur, altering electronic properties and solubility.
    • May target receptors with preferences for heterocyclic motifs (e.g., serotonin receptors).

Piperidine-Containing Analogs

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)
  • Structure : Combines a piperidine ring and trifluoromethoxy group .
  • Pharmacological Data :
    • σ1 Receptor : Ki = 2.1 nM
    • σ2 Receptor : Ki = 23.4 nM
  • Comparison : The target compound lacks the piperidine moiety, which is critical for high σ1 affinity in Compound 27.

Biological Activity

N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which enhances its reactivity and biological interactions. The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can significantly influence the compound's binding affinity to various molecular targets.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The trifluoromethoxy substituent enhances the compound’s ability to bind to certain targets, potentially affecting various biological pathways. The specific mechanisms are still under investigation, but initial studies suggest that the compound may modulate neurotransmitter systems and exhibit other pharmacological effects.

1. Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies indicate that this compound may have effects on neurotransmitter levels, which could be relevant for treating mood disorders.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes, which could have implications in metabolic disorders .

2. Toxicity Profile

  • The compound exhibits some toxicity, as indicated by its classification as harmful if swallowed and causing skin irritation. These safety profiles are crucial for further development in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Neurotransmitter Activity : Research indicated that the compound could increase serotonin levels in vitro, suggesting potential antidepressant properties.
  • Enzyme Interaction Studies : A study demonstrated that analogs of this compound exhibited varying degrees of inhibition against specific enzymes involved in metabolic pathways, indicating a promising avenue for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamineTrifluoromethoxy group on para positionAntidepressant propertiesDifferent positional isomer impacts activity
N-Methyl-4-methoxybenzamineMethoxy group instead of trifluoromethoxyAntidepressantLacks trifluoromethyl effects
4-TrifluoromethylbenzylamineTrifluoromethyl group without methanolModulates neurotransmittersDifferent amine structure

This table illustrates how the unique trifluoromethoxy substituent in this compound influences its biological activity compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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